Carbocysteine-lysine

Description

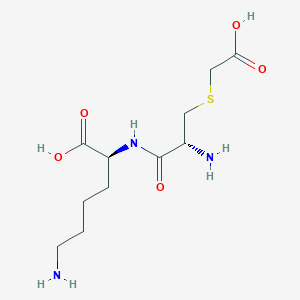

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003022 | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82951-55-1 | |

| Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Characterization of Novel Derivatives and Their Structural Properties

Analytical Characterization Methods

Chromatographic methods are central to the analysis of amino acids and their derivatives. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) is a primary tool, often coupled with mass spectrometry (MS). researchgate.net Reversed-phase HPLC is frequently used to separate derivatized amino acids. shimadzu.com For instance, an isotope dilution ultra-performance liquid chromatography-electrospray tandem mass spectrometry (UPLC-MS/MS) method has been successfully used to quantify the lysine (B10760008) derivatives N(ε)-(carboxymethyl)lysine (CML) and N(ε)-(carboxyethyl)lysine (CEL) in food samples after derivatization with FMOC-Cl. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile derivatives. Amino acids are typically derivatized via silylation or acylation to make them suitable for GC analysis. creative-proteomics.com

Ion-Exchange Chromatography (IEC) can also be employed, often with post-column derivatization using reagents like ninhydrin (B49086). creative-proteomics.com

Optimization of Reaction Conditions and Parameters

Research Findings on Characterization

Detailed research has been conducted on lysine derivatives that serve as models for understanding the characterization of modified this compound. A study on the quantification of CML and CEL using UPLC-MS/MS provides a strong example of method validation for such derivatives. nih.gov The method demonstrated excellent repeatability, reproducibility, and recovery. nih.gov

Table 2: Validation Data for the UPLC-MS/MS Analysis of Lysine Derivatives (CML and CEL)

| Analyte | Repeatability (RSD < %) | Reproducibility (RSD < %) | Recovery (%) |

|---|---|---|---|

| N(ε)-(carboxymethyl)lysine (CML) | 6 | 6 | 102 - 112 |

| N(ε)-(carboxyethyl)lysine (CEL) | 6 | 7 | 86 - 114 |

Data sourced from a study on the analysis of advanced glycation end products in processed foods. nih.gov

Structural Properties

Determining the precise three-dimensional structure of novel derivatives is critical. Techniques employed for this purpose include:

X-ray Crystallography: This technique provides detailed information on the atomic arrangement in crystalline samples. For example, it has been used to determine the structure of zinc complexes of cysteine derivatives, revealing how the metal atom coordinates with the amino acid's functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure in solution. Conformational studies of N-acetylated cysteine derivatives have utilized 1H NMR analysis of coupling constants, combined with quantum chemical calculations, to understand their conformational preferences in different solvents. beilstein-journals.org

Infrared (IR) Spectroscopy and X-ray Absorption Spectroscopy (XAS): These methods have been used to study metal complexes of cysteine, confirming that binding occurs via the thiol ligand and providing information about the oxidation state and local atomic geometry of the metal. researchgate.net

For instance, structural analysis of a cysteine desulfurase enzyme revealed that the cysteine substrate binds in a positively charged surface pocket, with specific hydrogen bonds stabilizing its carboxyl group. nih.gov Such detailed structural insights are fundamental to understanding the function and interaction of this compound derivatives at a molecular level.

Metabolic Pathways and Biochemical Transformations

Biotransformation of Carbocysteine-lysine to Active Metabolites

This compound is a salt formulation designed to deliver the active therapeutic agent, S-carboxymethylcysteine (SCMC), also known as carbocysteine (B602091). psu.eduncats.io The initial step in its metabolism is the dissociation of this salt.

Upon oral administration, this compound salt is readily absorbed. During gastric absorption, the lysine (B10760008) moiety is cleaved from the S-carboxymethylcysteine molecule. psu.edumdpi.commdpi.com This cleavage releases the active drug, SCMC (carbocysteine), which then becomes available for systemic distribution and subsequent metabolic processing. psu.edumdpi.com The lysine component is expected to enter the body's natural amino acid pool and be metabolized through its own established pathways, such as the saccharopine pathway. frontiersin.orgwikipedia.org The primary focus of subsequent biotransformation is on the released S-carboxymethylcysteine.

Enzymatic Pathways of Carbocysteine Metabolism

The metabolism of S-carboxymethylcysteine is complex, involving several enzymatic pathways that lead to the formation of various metabolites. mdpi.com The main routes of biotransformation are sulfoxidation, acetylation, and decarboxylation, which ultimately produce inactive derivatives. psu.edudrugbank.cominvivochem.com

The involvement of cysteine dioxygenase (CDO) in the S-oxidation of S-carboxymethylcysteine has been a subject of investigation and debate. researchgate.net Initially, it was proposed that CDO might be responsible for this metabolic step due to the structural similarity between SCMC and the enzyme's natural substrate, L-cysteine. researchgate.netnih.govnih.gov Some sources list it as a key enzyme in carbocysteine metabolism. mdpi.comdrugbank.comnih.gov

However, more detailed research has cast doubt on this role. Studies have shown a lack of correlation between CDO activity and SCMC S-oxidation activity in rat liver cytosolic fractions. nih.govoup.com Further investigations concluded that it is doubtful that cysteine dioxygenase has any significant involvement in the metabolism of SCMC in humans. nih.gov While both CDO and the enzyme responsible for SCMC S-oxidation require Fe2+ for activity, they respond differently to sulphydryl group modification, indicating they are distinct enzymes. nih.gov

Extensive investigation has identified phenylalanine 4-hydroxylase (PAH), also known as phenylalanine 4-monooxygenase, as a key enzyme responsible for the S-oxidation of S-carboxymethylcysteine. drugbank.comresearchgate.netnih.govnih.govresearchgate.net This enzyme, classically known for converting phenylalanine to tyrosine, also catalyzes the S-oxygenation of SCMC. researchgate.net

Research using rat liver cytosol demonstrated that nonactivated phenylalanine 4-monooxygenase catalyzes the S-oxidation of SCMC to its (S) and (R) S-oxide metabolites. nih.gov The study revealed a stereospecific preference, with different kinetic values for the formation of each stereoisomer. nih.gov

Table 1: Kinetic Values for SCMC S-Oxidation by Phenylalanine 4-Hydroxylase in Rat Liver Cytosol nih.gov

| Metabolite Formed | Km (mM) | Vmax (nmol/mg protein/min) |

| SCMC (S) S-oxide | 3.92 ± 0.15 | 1.10 ± 0.12 |

| SCMC (R) S-oxide | 9.18 ± 1.13 | 0.46 ± 0.11 |

This table displays the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of the two S-oxide stereoisomers of S-carboxymethylcysteine (SCMC) by nonactivated Phenylalanine 4-Hydroxylase (PAH). The data indicates a higher affinity and velocity for the formation of the (S) S-oxide metabolite compared to the (R) S-oxide.

In addition to sulfoxidation, S-carboxymethylcysteine is metabolized through acetylation and decarboxylation. psu.edudrugbank.cominvivochem.comnih.gov These pathways are considered alternative metabolic routes to sulfoxidation and contribute to the formation of pharmacologically inactive derivatives. psu.eduresearchgate.net The complexity of carbocysteine's metabolism is highlighted by the involvement of these multiple pathways, which also include deamination, transamination, and ester glucuronidation to varying degrees. mdpi.comresearchgate.net

Role of Phenylalanine 4-Hydroxylase in S-Oxidation

Genetic Polymorphism and Variability in Metabolic Capacity

A significant characteristic of carbocysteine metabolism is the substantial inter-individual variability, which is attributed to genetic polymorphism, particularly in the sulfoxidation pathway. psu.edumdpi.comdrugbank.comnih.gov This genetic variation in the capacity to S-oxidize SCMC was identified through studies showing consistent differences in the amount of S-oxide metabolites excreted in the urine among individuals. researchgate.net

This variability means that individuals can be categorized as "poor" or "extensive" metabolizers. nih.gov Reduced metabolic capacity in poor metabolizers can lead to increased exposure to the parent compound, S-carboxymethylcysteine. mdpi.comdrugbank.cominvivochem.com While it was once claimed that carbocysteine could be a probe drug for sulfoxidation, later studies have found it unsuitable for this purpose due to considerable intra-subject variation and the identification of other metabolites like S-(carboxymethylthio)-L-cysteine (CMTC). nih.gov The formation of this novel metabolite also appears to exhibit polymorphism, further complicating the metabolic profile. nih.gov

Lysine Catabolism and its Interplay with Compound Metabolism

The interplay between lysine and carbocysteine metabolism is primarily centered on the initial absorption phase of the this compound salt. The lysine component is utilized to enhance the solubility and potentially the absorption of carbocysteine. pmcpa.org.uk Following administration, the ionic bond between the two molecules is broken, and the lysine is cleaved either at the site of absorption or shortly after in the plasma. pmcpa.org.ukpsu.edu

Once dissociated, the two molecules follow their distinct metabolic fates. The carbocysteine component proceeds through the complex pathways described previously. The liberated lysine, an essential amino acid, enters the body's endogenous amino acid pool and is subject to its natural catabolic processes. wikipedia.org

The primary pathway for lysine catabolism in humans and other mammals is the saccharopine pathway. wikipedia.org This multi-step process occurs predominantly in the liver and is crucial for maintaining the homeostatic balance of free lysine to prevent toxicity from excessive levels. wikipedia.org

The initial steps of the saccharopine pathway are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses two distinct enzymatic activities:

Lysine-ketoglutarate reductase (LKR) : This enzyme catalyzes the condensation of L-lysine with α-ketoglutarate to form saccharopine. wikipedia.orgscielo.br

Saccharopine dehydrogenase (SDH) : This enzyme then catalyzes the oxidative cleavage of saccharopine to yield L-glutamate and α-aminoadipic semialdehyde. wikipedia.orgscielo.br

The resulting α-aminoadipic semialdehyde is further oxidized to α-aminoadipate, which is then converted to α-ketoadipate. reactome.org This intermediate is subsequently decarboxylated to form glutaryl-CoA, which ultimately feeds into fatty acid metabolism by being converted to acetoacetyl-CoA. reactome.org

Therefore, the "interplay" in the metabolism of this compound is not a direct interaction of their respective catabolic pathways. Rather, it is a sequential process where the lysine salt first facilitates the delivery of the active carbocysteine molecule and is then cleaved to be metabolized independently through its well-established physiological pathway. pmcpa.org.ukpsu.edu The catabolism of lysine does not appear to influence the subsequent metabolic transformations of carbocysteine.

Mechanisms of Action: Molecular and Cellular Investigations

Modulation of Mucin Dynamics and Viscoelasticity

Carbocysteine-lysine plays a significant role in altering the properties of respiratory mucus, primarily by influencing the balance of different mucin types, which in turn affects the viscoelasticity of the mucus. europeanreview.orgdrugbank.com

Regulation of Sialomucins and Fucomucins Equilibrium

A key mechanism of this compound is its ability to restore the balance between sialomucins and fucomucins. europeanreview.orgdrugbank.com In healthy respiratory tracts, a higher proportion of sialomucins contributes to mucus with lower viscosity. However, in certain respiratory diseases, there is an overproduction of fucomucins, leading to thicker, more adhesive mucus. drugbank.com this compound addresses this imbalance by increasing the synthesis of sialomucins. drugbank.comersnet.org This rebalancing act helps to normalize the viscoelastic properties of mucus, making it less thick and easier to clear from the airways. europeanreview.orgersnet.org

Influence on Fucosidase, Sialidase, Fucosyltransferase, and Sialyltransferase Activity

The regulation of sialomucin and fucomucin levels by this compound is linked to its influence on the enzymes responsible for their synthesis and degradation. nih.govmdpi.com Research suggests that carbocysteine (B602091) can modulate the activity of glycosidases and glycosyltransferases, such as fucosidase, sialidase, fucosyltransferase, and sialyltransferase. nih.govmdpi.comnih.gov

In a study on rats exposed to sulfur dioxide, carbocysteine administration was found to inhibit the altered activities of these enzymes. nih.gov Specifically, it is proposed that carbocysteine may stimulate sialyltransferase activity, the enzyme that adds sialic acid to mucin glycoproteins. ersnet.org By regulating these enzymatic activities, carbocysteine helps to normalize the fucose and sialic acid content in mucin, thereby restoring the physiological composition of mucus. mdpi.comnih.gov

Cellular Antioxidant Mechanisms

Beyond its effects on mucus, this compound demonstrates significant antioxidant properties through direct scavenging of harmful reactive oxygen species (ROS). researchgate.netnih.gov This antioxidant activity is a crucial aspect of its mechanism of action, helping to protect cells from oxidative damage. researchgate.netnih.gov

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound has been shown to be an effective scavenger of several types of ROS. researchgate.netscispace.com This activity is attributed to the reactivity of its thioether group. nih.govjle.com

Hypochlorous Acid (HOCl) Scavenging

Studies have demonstrated that this compound is a potent and selective scavenger of hypochlorous acid (HOCl). nih.govjle.comscielo.br This is significant because HOCl is a powerful oxidant produced by inflammatory cells that can cause considerable tissue damage. researchgate.netjle.com The scavenging activity of this compound against HOCl has been observed in both cell-free systems and in activated human polymorphonuclear neutrophils. nih.govjle.com

Hydroxyl Radical (•OH) Scavenging

In addition to HOCl, this compound is also an effective scavenger of the highly reactive hydroxyl radical (•OH). nih.govjle.com The ability to neutralize this potent free radical contributes to the compound's protective effects against oxidative stress. researchgate.netscispace.com Research has shown that carbocysteine exerts its scavenging activity against •OH, thereby helping to restore physiological levels of ROS and prevent cellular damage. mdpi.com

Interactive Data Table: Summary of Research Findings

| Mechanism | Key Findings | References |

|---|---|---|

| Regulation of Sialomucins and Fucomucins Equilibrium | Restores the balance by increasing sialomucins and decreasing fucomucins, leading to reduced mucus viscosity. | europeanreview.orgdrugbank.com |

| Influence on Glycosyltransferase Activity | Modulates the activity of enzymes like sialyltransferase to normalize mucin composition. | ersnet.orgnih.govmdpi.comnih.gov |

| Hypochlorous Acid (HOCl) Scavenging | Acts as a selective scavenger of HOCl, protecting against oxidative damage. | nih.govjle.comscielo.br |

| Hydroxyl Radical (•OH) Scavenging | Effectively scavenges hydroxyl radicals, mitigating cellular damage from oxidative stress. | scispace.comnih.govjle.commdpi.com |

Peroxynitrite (ONOO-) Scavenging

While this compound is a potent scavenger of certain reactive oxygen species, research indicates that it does not significantly interact with or scavenge peroxynitrite (ONOO-). jle.commdpi.com Studies have shown that the thioether group of this compound is less susceptible to oxidation by peroxynitrite. jle.com This selectivity distinguishes its antioxidant profile from other broader-spectrum antioxidants.

Indirect Antioxidant Effects via Endogenous Systems

This compound also exerts significant indirect antioxidant effects by modulating the body's own defense systems against oxidative stress.

This compound has been shown to positively influence the glutathione (B108866) (GSH) system, a critical component of cellular antioxidant defense. mdpi.comnih.gov In cellular models of oxidative stress induced by cigarette smoke extract, carbocysteine counteracts the reduction in intracellular GSH concentration. mdpi.com It helps restore physiological levels of GSH, preventing its irreversible depletion when exposed to hydroxyl radicals. mdpi.com The compound's ability to support the GSH system is comparable to that of glutathione itself in some experimental models. psu.edu Furthermore, carbocysteine has been noted to activate the cytosolic glutathione system, promoting its production to clear hyperoxidants. dovepress.com

A key mechanism of carbocysteine's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netmdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. mdpi.comfrontiersin.orgatsjournals.org

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of target genes. mdpi.comatsjournals.org Carbocysteine has been demonstrated to activate Nrf2, leading to the enhanced expression of Nrf2-mediated antioxidant genes, including heme oxygenase-1 (HO-1) and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. researchgate.netatsjournals.org This activation has been observed in various cell types, including macrophages and bronchial epithelial cells. researchgate.netatsjournals.orgresearchgate.net The induction of HO-1, a potent antioxidant enzyme, is a significant downstream effect of carbocysteine-mediated Nrf2 activation. researchgate.netfrontiersin.org

Table 1: Effect of S-CMC on Nrf2-Mediated Gene Expression in Macrophages

| Treatment | Gene Expression (mRNA) | Cell Type | Finding |

| S-CMC | Increased γ-GCLC, GCLM, and HO-1 | Nrf2+/+ alveolar macrophages | Concentration-dependent increase in antioxidant gene expression. atsjournals.org |

| S-CMC | No significant change | Nrf2-/- macrophages | Demonstrates the Nrf2-dependency of the antioxidant gene induction. atsjournals.org |

Activation of Nrf2 Pathway and Downstream Targets (e.g., HO-1)

Protection Against Oxidative Damage to Biological Macromolecules

This compound demonstrates a protective effect against oxidative damage to vital biological macromolecules.

A significant protective mechanism of this compound is its ability to prevent the inactivation of alpha1-antitrypsin (α1-AT), a crucial serum protease inhibitor. researchgate.net α1-AT is highly susceptible to inactivation by oxidants like hypochlorous acid (HOCl), which are produced by inflammatory cells. jle.com This inactivation can lead to unchecked elastase activity and subsequent tissue damage, particularly in the lungs. ccjm.org

This compound, by scavenging HOCl, provides powerful protection against this inactivation. jle.comresearchgate.net This effect is directly linked to the reactivity of its thioether group. jle.comresearchgate.net By preserving α1-AT activity, this compound helps maintain the critical protease-antiprotease balance, thereby protecting tissues from proteolytic damage during inflammation. researchgate.netmdpi.com

DNA Damage Reduction

This compound has demonstrated a notable capacity to protect against DNA damage induced by oxidative stress. nih.gov In laboratory studies, it has been shown to be more effective as an in vitro scavenger of free radicals compared to other antioxidants like N-acetyl cysteine (NAC). nih.gov Specifically, this compound reduced DNA damage in lymphocytes from healthy donors when exposed to bronchoalveolar lavage (BAL) fluid from patients with chronic obstructive pulmonary disease (COPD). nih.govpsu.edu

Further research has indicated that this compound can quench clastogenic activity (the ability to induce disruptions or breaks in chromosomes) in human serum exposed to ultrasound, a method used to generate free radicals. nih.gov This protective effect was observed at concentrations as low as 2.5 mM, whereas NAC required a concentration of 5 mM to achieve similar protection. nih.gov The mechanism behind this is thought to involve the interference with the conversion of xanthine (B1682287) dehydrogenase to the superoxide-producing xanthine oxidase. nih.gov By reducing the generation of these damaging reactive oxygen species, this compound helps to preserve the integrity of DNA. nih.govpsu.edu

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory mediators. europeanreview.orgnih.govtandfonline.com These pathways are crucial in the pathogenesis of various inflammatory diseases.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.goversnet.org The activation of NF-κB is a central event in the inflammatory cascade. Carbocysteine has been shown to suppress the activation of NF-κB. nih.goversnet.orgdrugbank.com For instance, in human alveolar epithelial cells stimulated with tumor necrosis factor-alpha (TNF-α), carbocysteine attenuated the inflammatory response by inhibiting the NF-κB signaling pathway. europeanreview.org Studies have also shown that carbocysteine can inhibit NF-κB activation induced by viral infections, such as rhinovirus and influenza A virus. nih.goversnet.org This inhibition of NF-κB leads to a downstream reduction in the production of inflammatory cytokines and other mediators. nih.goversnet.orgmdpi.com

The extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) pathway is another significant signaling cascade involved in inflammation. europeanreview.org Carbocysteine has been found to modulate this pathway, contributing to its anti-inflammatory properties. europeanreview.orgdrugbank.com Research on human alveolar epithelial cells demonstrated that carbocysteine's ability to suppress TNF-α-induced inflammation is associated with the inhibition of ERK1/2 MAPK phosphorylation. europeanreview.orgnih.gov By interfering with this pathway, carbocysteine can reduce the expression of inflammatory genes. europeanreview.org

A major consequence of the inhibition of pro-inflammatory signaling pathways like NF-κB and ERK1/2 MAPK is the reduced production and release of inflammatory cytokines. europeanreview.orgnih.goversnet.org Carbocysteine has been consistently shown to decrease the levels of several key cytokines implicated in inflammatory responses. ersnet.orgmdpi.commdpi.com

Carbocysteine has demonstrated the ability to reduce the production of Interleukin-1 (IL-1), a potent pro-inflammatory cytokine. ersnet.orgmdpi.com In studies involving human tracheal epithelial cells infected with respiratory syncytial virus (RSV), carbocysteine was found to decrease the release of IL-1β. mdpi.com Similarly, in rhinovirus-infected tracheal epithelial cells, carbocysteine inhibited the baseline secretion of IL-1β. ersnet.org Research using a rat model of airway inflammation also showed that carbocysteine lysine (B10760008) salt monohydrate significantly reduced neutrophil infiltration induced by the intratracheal injection of IL-1β. nih.gov

The production of Interleukin-6 (IL-6), a pleiotropic cytokine with a central role in inflammation, is also attenuated by carbocysteine. europeanreview.orgersnet.orgmdpi.com In human tracheal epithelial cells, carbocysteine reduced both the baseline and rhinovirus-induced secretion of IL-6. ersnet.orgersnet.org Furthermore, in COPD patients, treatment with carbocysteine lysine salt has been associated with a significant reduction in exhaled IL-6 levels. europeanreview.orgcore.ac.uk Studies on human alveolar epithelial cells have also confirmed that carbocysteine attenuates TNF-α-induced IL-6 production. nih.gov

Interactive Data Table: Research Findings on this compound's Mechanisms of Action

| Mechanism | Model System | Key Findings | Reference(s) |

| DNA Damage Reduction | Human lymphocytes exposed to COPD bronchoalveolar lavage fluid | Markedly reduced lymphocyte DNA destruction. | psu.edu |

| DNA Damage Reduction | Ultrasound-treated human serum | Quenched clastogenic activity at concentrations of 2.5 mM. | nih.gov |

| Inhibition of NF-κB Activation | TNF-α-stimulated human alveolar epithelial cells | Suppressed NF-κB signaling pathway. | europeanreview.org |

| Inhibition of NF-κB Activation | Rhinovirus-infected human tracheal epithelial cells | Inhibited the increased activation of NF-κB. | ersnet.org |

| Modulation of ERK1/2 MAPK Signaling | TNF-α-stimulated human alveolar epithelial cells | Attenuated inflammation through suppressing ERK1/2 MAPK signaling. | europeanreview.org |

| Attenuation of IL-1 Production | Rhinovirus-infected human tracheal epithelial cells | Inhibited baseline secretion of IL-1β. | ersnet.org |

| Attenuation of IL-1 Production | IL-1β-induced airway inflammation in rats | Significantly reduced neutrophil infiltration into the airway lumen. | nih.gov |

| Attenuation of IL-6 Production | Rhinovirus-infected human tracheal epithelial cells | Reduced baseline and infection-induced secretion of IL-6. | ersnet.orgersnet.org |

| Attenuation of IL-6 Production | COPD patients | Marked reduction of exhaled IL-6 after treatment. | europeanreview.orgcore.ac.uk |

Attenuation of Cytokine Production and Release

Interleukin-8 (IL-8)

This compound salt monohydrate (SCMC-Lys) has been shown to significantly reduce the production of Interleukin-8 (IL-8), a key mediator in the recruitment of polymorphonuclear neutrophils during inflammatory processes. researchgate.netjle.com This inhibitory effect on IL-8 production is linked to the compound's antioxidant properties, specifically its ability to scavenge hydroxyl radicals (OH•). researchgate.netjle.com The production of IL-8 is known to be mediated by intracellular OH•, and SCMC-Lys demonstrates a reduction in IL-8 production within the same concentration range that it effectively neutralizes OH• activity. researchgate.netjle.com This suggests that the therapeutic efficacy of this compound is not only due to its mucolytic capabilities but also its antioxidant action. researchgate.netjle.com

Studies on human peripheral blood mononuclear cells (PBMCs) stimulated by agents like paraquat (B189505) or IL-1β have shown that SCMC-Lys can significantly inhibit IL-8 production. jle.com The effect is specific to IL-8, as no significant reduction in the production of other cytokines like Tumor Necrosis Factor (TNF) and IL-1β was observed in LPS-stimulated PBMCs. jle.com This specificity is significant given the crucial role of IL-8 in the chemotactic recruitment of neutrophils to the lungs in various inflammatory diseases. researchgate.netjle.com By inhibiting IL-8 production, this compound may help to mitigate the inflammatory cascade. researchgate.netresearchgate.net Furthermore, research on bronchial epithelial cells has demonstrated that carbocysteine can reduce IL-8 mRNA levels and IL-8 release stimulated by IL-1. mdpi.com In cigarette smoke extract (CSE)-stimulated bronchial epithelial cells, carbocysteine has also been found to reduce IL-8 mRNA and subsequent IL-8 release. mdpi.comresearchgate.net

The mechanism appears to be connected to the thioether group within the SCMC-Lys molecule, which is responsible for its scavenger activity. researchgate.netjle.com The reduction of IL-8 is also associated with the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways. europeanreview.orgnih.gov In vitro studies on human alveolar epithelial cells stimulated with TNF-α showed that carbocysteine dose-dependently suppressed the release and mRNA expression of IL-8. nih.gov

Tumor Necrosis Factor-alpha (TNF-α)

Carbocysteine has demonstrated the ability to suppress inflammation induced by Tumor Necrosis Factor-alpha (TNF-α) in human alveolar epithelial cells. europeanreview.orgnih.gov This anti-inflammatory effect is achieved through the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways. europeanreview.orgnih.gov In vitro studies using the A549 human lung adenocarcinoma cell line showed that carbocysteine, administered either before or after exposure to TNF-α, dose-dependently suppressed the inflammatory response. nih.gov This was evidenced by a reduction in the release of pro-inflammatory cytokines and a decrease in the mRNA expression of TNF-α itself, along with other inflammatory mediators. nih.gov

Specifically, pretreatment with carbocysteine was found to significantly decrease the TNF-α-induced phosphorylation of NF-κB p65 and ERK1/2 MAPK. nih.gov It also inhibited the nuclear translocation of the p65 subunit of NF-κB. nih.gov Furthermore, in a luciferase reporter gene assay, carbocysteine dose-dependently inhibited the transcriptional activity of NF-κB induced by TNF-α. nih.gov However, it is noteworthy that in another study, while this compound significantly inhibited IL-8 production, it did not show a reduction in TNF production in LPS-stimulated peripheral blood mononuclear cells. jle.com

Reduction of Neutrophil Infiltration and Chemotactic Activity

This compound has been observed to reduce neutrophil infiltration and their chemotactic activity, which are central processes in airway inflammation. mdpi.comersnet.org This effect is partly attributed to its ability to inhibit the production of IL-8, a major chemoattractant for neutrophils. researchgate.netjle.comresearchgate.net By reducing IL-8 levels, this compound can decrease the recruitment of neutrophils to sites of inflammation in the lungs. researchgate.netjle.com

Studies have shown that carbocysteine can suppress neutrophil chemotaxis both in vitro and in vivo. ersnet.org In cigarette smoke-stimulated bronchial epithelial cells, carbocysteine was found to reduce neutrophil chemotactic migration. researchgate.net It has been demonstrated that carbocysteine can inhibit the N-formylmethionyl-leucyl-phenylalanine (fMLP)-mediated adherence of neutrophils to pulmonary vascular endothelial cells. mdpi.com It also decreases the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol in neutrophils, which are key second messengers in chemotaxis. mdpi.com In animal models, carbocysteine has been shown to reduce the number of neutrophils in bronchoalveolar lavage fluid. ersnet.org

Modulation of Toll-like Receptor 4 (TLR4) Expression

Carbocysteine has been shown to modulate the expression of Toll-like Receptor 4 (TLR4) in bronchial epithelial cells, particularly in the context of cigarette smoke exposure. mdpi.comtandfonline.com Cigarette smoke extract (CSE) has been found to increase the expression of TLR4 in these cells. researchgate.netmdpi.com Carbocysteine, when applied to CSE-stimulated bronchial epithelial cells, can reduce this increased TLR4 expression. mdpi.comresearchgate.net

The modulation of TLR4 is significant because this receptor plays a key role in initiating the pro-inflammatory response to stimuli like lipopolysaccharide (LPS), a component of bacterial cell walls, and CSE. mdpi.comnih.gov By reducing TLR4 expression, carbocysteine can decrease LPS binding and dampen the downstream inflammatory signaling cascades. mdpi.comresearchgate.net This includes the reduction of IL-8 mRNA and release, which are often triggered by TLR4 activation. mdpi.comresearchgate.net These anti-inflammatory effects of carbocysteine observed in bronchial epithelial cells have also been noted in nasal epithelial cells exposed to CSE, suggesting a broader therapeutic potential in chronic inflammatory nasal conditions. mdpi.com

Histone Deacetylase 2 (HDAC2) Recruitment and H4 Acetylation Suppression

Carbocysteine plays a role in the epigenetic regulation of inflammation through its influence on Histone Deacetylase 2 (HDAC2). mdpi.comnih.gov Oxidative stress, such as that induced by cigarette smoke, is known to reduce the expression and activity of HDAC2. researchgate.net Carbocysteine has been shown to reverse this effect, increasing HDAC2 expression and activity in a manner dependent on thiol/GSH levels. nih.gov

An increase in intracellular thiol and glutathione (GSH) levels due to carbocysteine administration enhances the recruitment of HDAC2. mdpi.com This increased HDAC2 activity leads to the suppression of histone H4 acetylation at the promoter region of the IL-8 gene. mdpi.comnih.gov Histone acetylation is a process that relaxes chromatin structure, making genes more accessible for transcription. wikipedia.org By suppressing H4 acetylation, carbocysteine helps to repress the transcription of pro-inflammatory genes like IL-8. mdpi.comnih.gov This mechanism is also linked to improved steroid responsiveness, as HDAC2 is crucial for the anti-inflammatory effects of corticosteroids. mdpi.com Furthermore, studies have shown that carbocysteine can inhibit the cigarette smoke extract-induced SUMO1 modification of HDAC2, which in turn increases HDAC2's deacetylase activity and decreases IL-8 expression. nih.gov

Cellular and Tissue Protective Mechanisms

This compound exhibits protective effects on cells and tissues, particularly in the context of oxidative stress and inflammation. mdpi.comtandfonline.com These protective mechanisms are closely linked to its antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net

Enhancement of Cell Viability and Anti-Apoptotic Effects

Carbocysteine has been demonstrated to promote cell survival and inhibit apoptosis, or programmed cell death, induced by oxidative stress. tandfonline.comresearchgate.net In studies involving human tracheal epithelial cells exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, carbocysteine was found to reduce the number of apoptotic cells. niph.go.jpnih.gov

The anti-apoptotic effect of carbocysteine is mediated, at least in part, through the activation of the PI3K-Akt signaling pathway. tandfonline.comniph.go.jp Research has shown that carbocysteine increases the phosphorylation of Akt, a key protein in this survival pathway. niph.go.jpdrugbank.com Activated Akt can modulate the activity of caspases, which are enzymes that execute the apoptotic process. niph.go.jp Specifically, carbocysteine has been observed to inhibit the activation of caspase-3 and caspase-9 induced by H₂O₂. niph.go.jpnih.gov The use of inhibitors for the PI3K-Akt pathway partially reversed the anti-apoptotic effects of carbocysteine, confirming the involvement of this pathway. niph.go.jp

Furthermore, carbocysteine has been shown to protect against cell damage by inhibiting the NF-κB and MAPK-ERK1/2 signaling pathways in human lung carcinoma cells exposed to H₂O₂. tandfonline.com By preserving pulmonary and systemic antioxidant mechanisms, carbocysteine can diminish cell apoptosis. nih.gov

Table of Research Findings on the Mechanisms of this compound

| Mechanism Category | Specific Mechanism | Key Findings | Supporting References |

|---|---|---|---|

| Anti-inflammatory | Interleukin-8 (IL-8) Inhibition | Significantly reduces IL-8 production by scavenging hydroxyl radicals and inhibiting NF-κB and ERK1/2 MAPK pathways. | researchgate.netjle.commdpi.comeuropeanreview.orgnih.gov |

| TNF-α Suppression | Suppresses TNF-α-induced inflammation by inhibiting NF-κB and ERK1/2 MAPK signaling pathways. | europeanreview.orgnih.gov | |

| Neutrophil Activity Reduction | Reduces neutrophil infiltration and chemotaxis by inhibiting IL-8 and key signaling molecules like IP3. | researchgate.netjle.comresearchgate.netmdpi.comresearchgate.netersnet.org | |

| Epigenetic & Receptor Modulation | TLR4 Modulation | Reduces cigarette smoke-induced expression of TLR4 on bronchial epithelial cells, dampening inflammatory responses. | mdpi.comresearchgate.nettandfonline.com |

| HDAC2 Recruitment | Increases HDAC2 recruitment and suppresses histone H4 acetylation at the IL-8 promoter, reducing its expression. | mdpi.comnih.govresearchgate.net | |

| Cellular Protection | Anti-Apoptotic Effects | Enhances cell viability and inhibits H₂O₂-induced apoptosis by activating the PI3K-Akt pathway and inhibiting caspases. | tandfonline.comresearchgate.netniph.go.jpnih.govdrugbank.com |

Caspase (CASP) Activation Modulation

Attenuation of Extracellular Matrix Remodeling

This compound also plays a role in regulating the turnover and remodeling of the extracellular matrix (ECM), a key process in the pathogenesis of various chronic respiratory diseases. ersnet.orgscispace.com

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components. mdpi.com An imbalance in their activity can lead to tissue destruction. mdpi.com Carbocysteine has been shown to inhibit the activity of specific MMPs, namely MMP-2 and MMP-9. mdpi.com In studies involving rats with emphysema induced by cigarette smoke extract, administration of carbocysteine led to a significant reduction in the activities of both MMP-2 and MMP-9 in lung tissues. researchgate.net This inhibition of MMP activity helps to prevent the excessive breakdown of the alveolar architecture. researchgate.net

Preservation of Pulmonary Antioxidant Mechanisms

A key aspect of this compound's mechanism of action is its ability to bolster the lung's natural antioxidant defenses. It has been shown to be a selective scavenger of reactive oxygen intermediates (ROIs), such as hypochlorous acid (HOCl) and the hydroxyl radical (OH•). researchgate.netjle.com This scavenging activity is linked to the thioether group within the carbocysteine molecule. researchgate.netjle.com By neutralizing these damaging free radicals, carbocysteine helps to protect against oxidative stress, a major contributor to lung injury in various respiratory conditions. ersnet.orgscispace.com Furthermore, carbocysteine has been shown to preserve both pulmonary and systemic antioxidant activity. researchgate.net This includes increasing intracellular glutathione (GSH) levels, a crucial antioxidant, and stimulating GSH efflux from respiratory cells. scispace.com

Reversal of Neutral Endopeptidase Levels

Neutral endopeptidase (NEP) is an enzyme located on the cell membrane that plays a role in modulating airway responses. tandfonline.com Its levels are often reduced in the presence of respiratory epithelial injury. tandfonline.comresearchgate.net Animal models have demonstrated that carbocysteine can reverse the decline in NEP levels associated with antigen-induced tracheal epithelial damage. tandfonline.comnih.govresearchgate.net This restoration of NEP levels is linked to a reduction in cough sensitivity, suggesting a role for carbocysteine in modulating airway hyperresponsiveness. tandfonline.comresearchgate.net

Interactions with Biological Systems and Pathogens

Modulation of Ciliary Function and Mucociliary Clearance

Carbocysteine-lysine has been shown to positively influence ciliary function, a critical component of the mucociliary clearance mechanism responsible for removing inhaled particles, pathogens, and excess mucus from the airways. mdpi.comnih.govencyclopedia.pub Studies have demonstrated that carbocysteine (B602091) can increase the beating of cilia in airway epithelial cells, thereby enhancing the efficiency of the mucociliary escalator. nih.govencyclopedia.pubguidetopharmacology.org This effect is crucial for maintaining a healthy respiratory system and for clearing harmful agents that can lead to infection and inflammation. guidetopharmacology.org

Research in animal models has provided quantitative evidence of this modulatory effect. In mouse airway ciliary cells, carbocysteine was found to increase the ciliary bend angle by 30% and the ciliary beat frequency (CBF) by 10%. researchgate.netnih.gov Further human studies analyzing nasal epithelial cells have shown that the compound can elevate CBF by 12–15%. In a rabbit model of elastase-induced bronchitis, treatment with this compound resulted in a 34–41% increase in mucociliary transport velocity. Additionally, by reducing the adhesion of the mucus layer to the cilia by 30%, it helps prevent the cilia from becoming trapped in viscous secretions.

Table 1: Effect of this compound on Ciliary Function and Mucociliary Clearance

| Parameter | Model System | Observed Effect | Source(s) |

| Ciliary Beat Frequency (CBF) | Mouse airway ciliary cells | 10% increase | researchgate.netnih.gov |

| Ciliary Beat Frequency (CBF) | Human nasal epithelial cells | 12-15% increase | |

| Ciliary Bend Angle (CBA) | Mouse airway ciliary cells | 30% increase | researchgate.netnih.gov |

| Mucociliary Transport Velocity | Rabbit model of bronchitis | 34-41% increase | |

| Mucus Layer Adhesion to Cilia | Atomic force microscopy | 30% reduction |

Anti-Infective Properties and Mechanisms

Beyond its impact on the physical clearance of mucus, this compound exhibits direct anti-infective properties by interfering with the ability of pathogens to establish infections in the respiratory tract. mdpi.comresearchgate.net These mechanisms include the inhibition of bacterial adherence to host cells and antiviral activities. mdpi.com

Inhibition of Bacterial Adherence to Epithelial Cells

A critical initial step in many bacterial respiratory infections is the adhesion of bacteria to the epithelial cells lining the airways. mdpi.comresearchgate.netpsu.edu this compound has been shown to disrupt this process, thereby reducing the likelihood of infection. mdpi.comresearchgate.netpsu.edu

Research has demonstrated the efficacy of carbocysteine in reducing the adherence of several key respiratory pathogens. In-vitro studies have shown a significant, dose-dependent reduction in the adherence of Moraxella catarrhalis to human pharyngeal epithelial cells. mdpi.comresearchgate.netpsu.edumdpi.com Similarly, the compound has been found to modulate the attachment of non-typeable Haemophilus influenzae. mdpi.comnih.gov Studies have reported a significant decrease in the attachment of H. influenzae to pharyngeal epithelial cells at concentrations of 1, 10, and 100 µg/ml. nih.gov

Carbocysteine also inhibits the attachment of Streptococcus pneumoniae to human pharyngeal and alveolar epithelial cells. mdpi.compsu.edubilkent.edu.tr This inhibition has been observed to be dose-dependent and occurs through mechanisms that may involve the alteration of bacterial surface structures and the downregulation of host cell receptors like the Platelet-Activating Factor Receptor (PAFR). bilkent.edu.tr A study showed that treating S. pneumoniae with S-carboxymethylcysteine (S-CMC) significantly decreased its attachment ability. bilkent.edu.tr

Table 2: Inhibition of Bacterial Adherence by this compound

| Pathogen | Cell Type | Key Findings | Source(s) |

| Moraxella catarrhalis | Human pharyngeal epithelial cells | Significant, dose-dependent reduction in adherence. | mdpi.comresearchgate.netpsu.edumdpi.com |

| Haemophilus influenzae | Human pharyngeal epithelial cells | Significant decrease in attachment at concentrations of 1, 10, and 100 µg/ml. | mdpi.comnih.gov |

| Streptococcus pneumoniae | Human pharyngeal and alveolar epithelial cells | Dose-dependent inhibition of attachment. | mdpi.compsu.edubilkent.edu.tr |

In addition to preventing initial adherence, carbocysteine can also promote the detachment of bacteria that have already bound to epithelial cells. mdpi.com This effect has been noted for Haemophilus influenzae, where treatment with S-carboxymethylcysteine at 100 µg/ml led to a significant decrease in the number of already attached bacteria. nih.gov This suggests that carbocysteine can not only prevent colonization but also help to clear existing bacterial loads from the respiratory epithelium. nih.gov

Specific Pathogens: Moraxella catarrhalis, Haemophilus influenzae, Streptococcus pneumoniae

Antiviral Activities and Replication Inhibition

This compound has demonstrated antiviral properties against common respiratory viruses, including influenza virus and rhinovirus. mdpi.comnih.gov Its mechanisms of action involve inhibiting viral entry into host cells and reducing viral replication. mdpi.comnih.gov

Carbocysteine has been found to reduce the expression of sialic acid with an α2,6 linkage (SAα2,6Gal) on human tracheal epithelial cells. mdpi.comnih.gov This is significant because these sialic acid residues act as receptors for human influenza viruses. mdpi.comnih.gov By diminishing the availability of these receptors, carbocysteine can inhibit influenza A virus infection. mdpi.comnih.gov Furthermore, carbocysteine has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is the receptor for the major group of rhinoviruses. mdpi.comnih.goversnet.orgersnet.org This reduction in ICAM-1 expression leads to decreased viral titers and viral RNA in human tracheal epithelial cells. mdpi.comersnet.orgersnet.org

Table 3: Antiviral Mechanisms of this compound

| Viral Target | Mechanism | Effect | Source(s) |

| Influenza A Virus | Reduction of sialic acid (SAα2,6Gal) receptors | Inhibition of viral infection | mdpi.comnih.gov |

| Rhinovirus (major group) | Reduction of Intercellular Adhesion Molecule-1 (ICAM-1) expression | Reduced viral titers and viral RNA | mdpi.comnih.goversnet.orgersnet.org |

Inhibition of Rhinovirus (e.g., Rhinovirus 14)

Carbocysteine has demonstrated notable inhibitory effects against rhinovirus (RV), a primary cause of the common cold which can trigger exacerbations in chronic respiratory conditions. ersnet.org Research on human tracheal epithelial cells shows that carbocysteine can reduce the viral titers and the amount of viral RNA for both major group (RV14) and minor group (RV2) rhinoviruses. researchgate.netersnet.org

The mechanisms behind this inhibition are multifaceted. For RV14, a major group rhinovirus, carbocysteine has been found to decrease the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is the receptor for this group of rhinoviruses. researchgate.netersnet.org By reducing the availability of its receptor, carbocysteine limits the virus's ability to infect the host cells. ersnet.org Furthermore, it has been suggested that carbocysteine inhibits rhinovirus infection by interfering with endosomal acidification, a crucial step for the release of viral RNA into the cytoplasm. ersnet.orgniph.go.jp This effect on endosomes appears to be a common mechanism for its action against both RV14 and RV2. researchgate.netersnet.org

In addition to its direct antiviral actions, carbocysteine also modulates the inflammatory response to rhinovirus infection. It has been shown to reduce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in rhinovirus-infected tracheal epithelial cells. ersnet.orgresearchgate.net This anti-inflammatory property may help to alleviate the symptoms and airway inflammation associated with rhinovirus infections. researchgate.net

Table 1: Effects of Carbocysteine on Rhinovirus Infection

| Effect | Rhinovirus Type | Mechanism | Reference |

|---|---|---|---|

| Reduced viral titers | RV14, RV2 | Inhibition of viral entry and replication | researchgate.netersnet.org |

| Reduced viral RNA | RV14 | Inhibition of viral entry and replication | researchgate.netersnet.org |

| Decreased ICAM-1 expression | RV14 | Reduced receptor availability | researchgate.netersnet.org |

| Inhibition of endosomal acidification | RV14, RV2 | Blocks viral RNA entry into cytoplasm | ersnet.orgniph.go.jp |

| Reduced pro-inflammatory cytokines (IL-6, IL-8) | RV14 | Modulation of airway inflammation | ersnet.orgresearchgate.net |

Effects on Respiratory Syncytial Virus (RSV)

Carbocysteine has been shown to exert antiviral effects against the Respiratory Syncytial Virus (RSV), a common respiratory pathogen. nih.gov Studies have demonstrated that carbocysteine can reduce the release of inflammatory cytokines in tracheal epithelial cells infected with human RSV. nih.gov Specifically, RSV infection typically leads to an increased production of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. nih.gov Treatment with carbocysteine has been found to lower the levels of these cytokines. nih.gov

The reduction in cytokine production by carbocysteine in the context of RSV infection may be attributed to two potential mechanisms: a direct inhibitory effect on the RSV infection process itself, and a separate modulatory effect on the production of cytokines. nih.gov It has been noted that carbocysteine can reduce the baseline production of these cytokines even before RSV infection. nih.gov Therefore, the observed decrease in cytokines post-infection in carbocysteine-treated cells is likely a combination of both its antiviral and anti-inflammatory properties. nih.gov The connection between RSV infection and exacerbations of chronic obstructive pulmonary disease (COPD) highlights the potential clinical relevance of these findings. nih.govresearchgate.net

Inhibition of Influenza Virus (FluA)

Carbocysteine has demonstrated inhibitory effects against Influenza A virus (FluA) infection in human airway epithelial cells. researchgate.net Research has shown that L-carbocisteine can reduce viral titers in supernatant fluids, the amount of FluA virus RNA within the cells, and the susceptibility of the cells to FluA virus infection. researchgate.net

One of the key mechanisms behind this inhibition is the reduced expression of the sialic acid with an alpha2,6-linkage (SAα2,6Gal) receptor in human tracheal epithelial cells, which is the receptor for human influenza virus. nih.govresearchgate.net Furthermore, carbocysteine appears to interfere with the viral replication process by reducing the number of acidic endosomes, which are necessary for the viral RNA to enter the cytoplasm. nih.govresearchgate.net By increasing the pH in these endosomes, carbocysteine hinders a critical step in the influenza virus life cycle. researchgate.net

In addition to its direct antiviral actions, carbocysteine also modulates the inflammatory response induced by FluA virus infection. It has been found to reduce the concentrations of proinflammatory cytokines, such as IL-6, by inhibiting the activation of the transcription factor NF-κB. nih.gov This reduction in NF-κB activation may also be linked to the decreased expression of the SAα2,6Gal receptor. nih.gov These findings suggest that carbocysteine may not only inhibit FluA virus infection but also mitigate the associated airway inflammation. researchgate.netnih.gov

Table 2: Carbocysteine's Inhibitory Actions on Influenza A Virus

| Inhibitory Effect | Observed Outcome | Reference |

|---|---|---|

| Viral Replication | Reduced viral titers and viral RNA in cells. | researchgate.net |

| Receptor Expression | Decreased expression of the SAα2,6Gal receptor. | nih.govresearchgate.net |

| Endosomal pH | Reduced number of acidic endosomes, hindering viral RNA entry. | nih.govresearchgate.net |

| Inflammation | Reduced production of pro-inflammatory cytokines (e.g., IL-6) via NF-κB inhibition. | nih.gov |

Modulation of SARS-CoV-2 Interaction with Airway Cells (Preclinical)

Preclinical evidence suggests that carbocysteine may modulate the interaction of SARS-CoV-2 with airway cells, potentially offering a supportive role in the context of COVID-19. researchgate.net The primary mechanism of SARS-CoV-2 entry into host cells involves the binding of its spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of airway epithelial cells. mdpi.comemjreviews.com

Carbocysteine has been shown to interfere with the initial stages of viral infection by improving mucociliary clearance. nih.govresearchgate.net This action helps to contain the viral spread towards the lower airways. nih.govresearchgate.net While direct evidence of carbocysteine's effect on ACE2 expression is still emerging, its ability to modulate the airway environment is a key aspect of its potential action against SARS-CoV-2. researchgate.net

Furthermore, carbocysteine's established antioxidant and anti-inflammatory properties are relevant to the pathophysiology of COVID-19. researchgate.net The compound has been shown to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8, which are associated with the "cytokine storm" observed in severe COVID-19 cases. nih.gov By mitigating oxidative stress and inflammation, carbocysteine could potentially help to reduce the severity of the disease. nih.govresearchgate.net It is important to note that these findings are based on preclinical data and the established properties of carbocysteine in other respiratory diseases. researchgate.net

Interplay with Ion Channels and Transporters (e.g., CO2/HCO3− cotransporter, CFTR)

This compound salt has been shown to interact with and modulate the activity of certain ion channels and transporters in respiratory epithelial cells, notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ channel. mdpi.comnih.gov Studies using patch-clamp techniques on human respiratory epithelial cell lines have demonstrated that S-Carbocysteine-lysine salt monohydrate (S-CMC-Lys) can stimulate the activity of a cAMP-dependent Cl⁻ channel that is identical to the CFTR channel. nih.gov This activation was observed to be maximal at a concentration of 100 microM S-CMC-Lys and was not further increased by the subsequent addition of cAMP, suggesting that S-CMC-Lys and cAMP may share a common pathway for CFTR activation. nih.gov

The mechanism of action appears to be mostly indirect, as direct application of S-CMC-Lys to the membrane patch had limited to no effect on CFTR channel activation. nih.gov This suggests that S-CMC-Lys likely triggers an intracellular signaling cascade that ultimately leads to the opening of the CFTR channel. nih.gov The activation of CFTR by carbocysteine is significant as it aids in fluid secretion into the airways, which can help to hydrate (B1144303) the mucus layer and improve its clearance. mdpi.comnih.gov Furthermore, carbocysteine has been identified as an activator of Cl⁻ channels, including CFTR, under CO2/HCO3⁻-free conditions in ciliated human nasal epithelial cells. mdpi.com

Impact on Cellular Oxidant Tolerance (Lysine-mediated)

This compound salt monohydrate (S-CMC-Lys) has been shown to enhance cellular tolerance to oxidative stress, a key factor in the pathogenesis of many chronic inflammatory diseases. scispace.comresearchgate.net This protective effect is, in part, mediated by its interaction with glutathione (B108866) (GSH), a crucial intracellular antioxidant. scispace.com

Research has demonstrated that S-CMC-Lys can act as a selective scavenger of reactive oxygen intermediates (ROIs), such as hypochlorous acid (HOCl) and the hydroxyl radical (OH·). researchgate.netnih.gov This scavenging activity has been observed in both cell-free systems and in activated human polymorphonuclear neutrophils. researchgate.netnih.gov By neutralizing these damaging free radicals, S-CMC-Lys helps to protect cells from oxidative injury. researchgate.net

Furthermore, S-CMC-Lys has been found to stimulate the efflux of GSH from respiratory cells and increase the intracellular concentration of reduced GSH. scispace.com This is significant because the intracellular GSH/GSSG ratio plays a critical role in redox signaling and the activation of transcription factors like NF-κB, which regulate the expression of pro-inflammatory genes. scispace.com It is proposed that S-CMC-Lys may act as a cysteine donor, thereby providing a direct precursor for the biosynthesis of GSH. scispace.com In studies on human respiratory cells exposed to hydroxyl radical-induced oxidative stress, pre-incubation with S-CMC-Lys prevented the irreversible inhibition of GSH and chloride currents. scispace.com This suggests that S-CMC-Lys can exert a protective function during oxidative stress, potentially reducing the subsequent ROS-mediated inflammatory response. scispace.com

Analytical and Characterization Research

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is a fundamental tool for separating, identifying, and quantifying the components of a mixture. For carbocysteine-lysine, both high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are employed to ensure the quality of the active pharmaceutical ingredient and its formulations.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique used for the separation of complex mixtures. Its application in the analysis of this compound involves various modes of separation and detection to achieve accurate and reliable results. nih.govresearchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of carbocysteine (B602091). researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. For carbocysteine analysis, a common setup includes a C18 column, which has octadecyl silane (B1218182) bonded to silica (B1680970) gel as the stationary phase. google.comsphinxsai.com

Several RP-HPLC methods have been developed for the determination of carbocysteine. One method utilizes a mobile phase composed of water and acetonitrile (B52724) (95:5 v/v) with a BDS Hypersil C18 column (150 x 4.6 mm i.d., 5 µm particle size). sphinxsai.com Detection is typically carried out at a UV wavelength of 215 nm. sphinxsai.com Another approach employs a C8 Shodex column with a mobile phase of 0.025 M monobasic sodium phosphate (B84403) and acetonitrile (87:13, v/v), with detection at 210 nm. scilit.com These methods are validated for linearity, accuracy, precision, and robustness to ensure their suitability for routine quality control. sphinxsai.com

Table 1: Example of RP-HPLC Method Parameters for Carbocysteine Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | BDS Hypersil C18 (150 x 4.6 mm, 5 µm) sphinxsai.com | C8 Shodex scilit.com |

| Mobile Phase | Water:Acetonitrile (95:5 v/v) sphinxsai.com | 0.025 M Monobasic Sodium Phosphate:Acetonitrile (87:13 v/v) scilit.com |

| Flow Rate | 1 ml/min sphinxsai.com | Not Specified |

| Detection | UV at 215 nm sphinxsai.com | UV at 210 nm scilit.com |

| Injection Volume | 20 µl sphinxsai.com | Not Specified |

Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for separating ionic and highly polar compounds like carbocysteine. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the analyte, allowing it to be retained by the nonpolar stationary phase.

For carbocysteine analysis, ion-pair HPLC methods often use reagents like sodium heptane (B126788) sulfonate or hexane (B92381) sulfonic acid sodium salt. google.comjocpr.com One method specifies a mobile phase containing 0.68% potassium dihydrogen phosphate and 0.05% sodium hexanesulfonate adjusted to pH 2.5, with detection at 215 nm. google.com Another method uses a buffer of 0.02 M potassium dihydrogen phosphate monobasic and 0.01 M 1-hexane sulphonic acid sodium salt anhydrous mixed with methanol (B129727) (65:35 v/v). jocpr.com Pre-column derivatization with agents like o-phthalaldehyde (B127526) can also be employed to create fluorescent derivatives, enhancing detection sensitivity. nih.gov

Cation exchange chromatography is a form of ion-exchange chromatography used to separate molecules based on their net positive charge. This technique is suitable for the analysis of carbocysteine, which is an amino acid. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is another chromatographic mode that can be employed for the separation of polar compounds like carbocysteine. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A mixed-mode chromatography combining a hydrophobic C18 and a strong cation exchange mechanism has been developed for impurity profiling of carbocisteine. nih.gov This method uses a volatile mobile phase of 10mM trifluoroacetic acid and 12% acetonitrile (V/V), making it compatible with mass spectrometry. nih.gov Furthermore, a combination of HILIC and cation-exchange modes has been utilized for the separation of underivatized amino acids. helixchrom.com

Several detection methods can be coupled with HPLC for the analysis of this compound, each offering different levels of sensitivity and selectivity.

Ultraviolet (UV) Detection: This is the most common detection method for carbocysteine, typically performed at wavelengths around 210 nm, 215 nm, or 230 nm. google.comsphinxsai.comscilit.comhelixchrom.com While widely available, UV detection may lack sensitivity for certain impurities. nih.gov

Fluorescence (FL) Detection: This method offers higher sensitivity and specificity than UV detection. It often requires pre-column derivatization of the analyte to form a fluorescent product. For instance, carbocysteine can be derivatized with o-phthalaldehyde to create a highly fluorescent isoindole product. nih.govresearchgate.net

Charged Aerosol Detection (CAD): CAD is a universal detection method that can detect any non-volatile and many semi-volatile analytes. thermofisher.com It is particularly useful for impurity profiling of carbocysteine, as it can detect compounds that lack a UV chromophore. researchgate.netnih.gov The response in CAD is generally uniform for non-volatile analytes, which is advantageous for quantification without the need for individual standards for each impurity. thermofisher.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, allowing for the identification and quantification of carbocysteine and its impurities based on their mass-to-charge ratio. nih.govresearchgate.net A bioanalytical method using LC-MS/MS has been developed for the determination of carbocysteine in human plasma, demonstrating its applicability in pharmacokinetic studies. nih.gov

Cation Exchange and HILIC Modes

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved separation efficiency and detection limits. researchgate.net It is a valuable tool for the qualitative and quantitative analysis of pharmaceuticals. researchgate.netmdpi.com

For the analysis of this compound, HPTLC can be used for purity testing and to assess for the presence of ninhydrin-positive substances, which are indicative of impurities. sci-hub.se The technique involves applying the sample as a band onto a high-performance TLC plate, followed by development with a suitable mobile phase. mdpi.com After development, the plate is dried, and the separated components can be visualized under UV light or after derivatization with a specific reagent. mdpi.com HPTLC offers the advantage of analyzing multiple samples simultaneously, making it a cost-effective and efficient analytical method. mdpi.com

Spectrophotometric Analysis

Spectrophotometry is a quantitative analytical technique used to measure the concentration of a substance in a solution by determining the absorption of light.

The ninhydrin (B49086) reaction is a widely used spectrophotometric method for the detection and quantification of amino acids and other compounds containing primary or secondary amino groups. lscollege.ac.innih.gov The chemical, ninhydrin (2,2-dihydroxyindane-1,3-dione), reacts with the free primary amino group present in this compound. lscollege.ac.inresearchgate.net This reaction, which occurs via oxidative deamination and condensation, produces a distinct, intensely colored blue-purple product known as Ruhemann's purple. lscollege.ac.inresearchgate.net

The intensity of the resulting color is directly proportional to the concentration of the amino acid in the sample. By measuring the absorbance of the solution at a specific wavelength, typically around 570 nm for the purple product, a spectrophotometer can be used to determine the precise quantity of this compound. pmda.go.jp This method has been successfully applied for the determination of carbocysteine in pure form and within pharmaceutical formulations. researchgate.net The reaction mechanism involves the condensation of the reduced ninhydrin with the primary amino group of the carbocysteine moiety. researchgate.net

Characterization of Oxidized Metabolites (e.g., Carbocysteine Sulfoxide)

The metabolism of carbocysteine, the core component of this compound, can proceed through various pathways, including sulfoxidation. mims.commims.com This metabolic process results in the formation of oxidized metabolites, with carbocysteine sulfoxide (B87167) being a primary example. nih.govuni.luuni.lu Carbocysteine sulfoxide is a thioether that can be formed when the thioether group in carbocysteine is oxidized by reactive oxygen species. researchgate.net

The characterization and analysis of these metabolites are crucial for understanding the compound's behavior in biological systems. Analytical techniques such as chromatography and mass spectrometry are employed for this purpose. For instance, amino acid analyzers using ion-exchange chromatography with post-column ninhydrin derivatization can be used to separate and detect these metabolites. mdpi.com Mass spectrometry provides detailed information on the molecular weight and structure of the metabolites, confirming their identity. mdpi.com

| Metabolite | Parent Compound | Metabolic Pathway | PubChem CID |

| Carbocysteine Sulfoxide | Carbocysteine | Sulfoxidation | 95496 |

Bioanalytical Method Development for In Vitro Studies

A variety of bioanalytical methods have been developed to investigate the mechanisms of action of this compound in vitro, particularly focusing on its antioxidant properties. researchgate.netnih.gov These assays are designed to measure the compound's ability to counteract oxidative stress in controlled cellular and cell-free systems.

The Fluorometric Analysis of DNA Unwinding (FADU) assay is a sensitive method used to quantify DNA strand breaks in cells. biotesys.denih.gov The principle of the assay is based on the controlled, partial alkaline denaturation of DNA, where breaks in the DNA strand serve as starting points for the unwinding process. biotesys.de A fluorescent dye that specifically binds to double-stranded DNA is then used for quantification. A lower fluorescence intensity indicates a greater number of strand breaks, as more of the DNA has unwound into a single-stranded form. biotesys.de

In studies investigating this compound salt monohydrate (CLS), the FADU assay was used to assess its protective effect against DNA damage caused by free radicals. Research showed that CLS could reduce DNA damage in samples exposed to radical-producing systems, such as bronchoalveolar lavages (BAL) from patients with respiratory diseases or human serum treated with ultrasound. researchgate.netnih.gov

| System | Treatment | This compound (CLS) Concentration | Outcome |

| DNA from healthy donors | Exposed to COPD-BAL | 1.5 - 30 mM | Reduced DNA damage. researchgate.netnih.gov |

| Human Serum | Ultrasound-induced radicals | 2.5 mM | Quenched clastogenic activity. researchgate.netnih.gov |

The cytochrome c reduction kinetic assay is a spectrophotometric method used to measure the presence of superoxide (B77818) radicals. Cytochrome c, a heme protein involved in the electron transport chain, can be reduced by superoxide anions, leading to a measurable change in its absorbance spectrum. researchgate.netnih.gov The rate of this reduction is proportional to the amount of superoxide radicals present.

This assay has been utilized to evaluate the free radical scavenging activity of this compound. In experiments using cell-free systems like bronchoalveolar lavage (BAL) fluid, the addition of this compound was found to decrease the rate of cytochrome c reduction in a dose-dependent manner. researchgate.nettandfonline.com This indicates that the compound effectively scavenges the superoxide radicals, thereby protecting cytochrome c from reduction. researchgate.net The study also measured the effect in the supernatant of cultured human lung endothelial cells that were stimulated with elastase. nih.gov

| System | This compound (CLS) Concentration | Effect on Oxidative Activity |

| Bronchoalveolar Lavage (BAL) Fluid from COPD Patients | 1.5 - 30 mM | Dose-dependent reduction in cytochrome c reduction. researchgate.net |

| Supernatant of Elastase-Challenged Endothelial Cells | 0.16 mM | Reduced cytochrome c reduction kinetics. nih.gov |

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular mass. physiology.org In the context of this compound research, it has been used to assess the content of xanthine (B1682287) oxidase in cell homogenates. researchgate.netnih.gov Xanthine oxidase is an enzyme that can produce superoxide radicals. niph.go.jp Certain inflammatory stimuli, such as elastase, can promote the conversion of xanthine dehydrogenase into xanthine oxidase. researchgate.net

Research has explored the effect of this compound on this conversion process in cultured human lung endothelial cells challenged with elastase. researchgate.netnih.gov Following incubation, cell homogenates were analyzed by SDS-PAGE to determine the amount of xanthine oxidase. The results showed that the presence of this compound (0.16 mM) decreased the content of xanthine oxidase, suggesting that the compound interferes with the conversion of xanthine dehydrogenase to the superoxide-producing xanthine oxidase. researchgate.netnih.gov

| Cell Type | Stimulus | Treatment | Analytical Method | Finding |

| Human Lung Endothelial Cells | Elastase (0.3 IU/mL) | This compound (0.16 mM) | SDS-PAGE of cell homogenates | Decreased xanthine oxidase content. researchgate.netnih.gov |

Future Directions and Emerging Research Areas

Elucidation of Unresolved Mechanistic Pathways

While the mucoregulatory and antioxidant properties of carbocysteine (B602091) are recognized, the complete picture of its mechanistic pathways remains to be fully elucidated. mims.comresearchgate.netscispace.com Future research will likely focus on delineating the precise molecular interactions through which carbocysteine-lysine exerts its effects. This includes a deeper investigation into its influence on inflammatory cascades, such as the NF-κB and ERK1/2 MAPK signaling pathways. europeanreview.org Studies have already indicated that carbocysteine can suppress inflammation in human alveolar epithelial cells, and further research could pinpoint the specific upstream and downstream targets of the compound within these pathways. europeanreview.org Additionally, its role in modulating cellular processes like apoptosis and the activity of matrix metalloproteinases warrants more detailed exploration. mdpi.com

Development of Novel this compound Analogues with Enhanced Specificity

The development of new chemical entities based on the this compound scaffold represents a promising avenue for future research. The goal is to synthesize analogues with improved pharmacokinetic profiles, greater target specificity, and potentially novel therapeutic activities. By modifying the core structure of carbocysteine or experimenting with different salt forms, researchers may be able to enhance its efficacy or reduce the potential for off-target effects. This could involve creating derivatives that are more potent inhibitors of inflammatory mediators or that exhibit enhanced antioxidant capabilities. mdpi.com

Integration with Advanced Cellular and In Vitro Tissue Models

To better understand the effects of this compound in a biologically relevant context, future studies will increasingly utilize advanced cellular and in vitro tissue models. These models, such as 3D organoids and "lung-on-a-chip" systems, can more accurately mimic the complex microenvironment of human tissues compared to traditional 2D cell cultures. Such platforms will be invaluable for studying the compound's effects on mucociliary clearance, epithelial barrier function, and immune cell interactions in a controlled setting. nih.gov For instance, these models could be used to investigate how this compound modulates the response of airway epithelial cells to viral or bacterial challenges. nih.gov

Application of Omics Technologies to Identify New Targets and Pathways

The application of "omics" technologies, including genomics, proteomics, and metabolomics, is set to revolutionize our understanding of this compound's mechanism of action. core.ac.uktandfonline.com By analyzing global changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can identify novel molecular targets and signaling pathways affected by the compound. This unbiased approach can uncover previously unknown mechanisms and may reveal new therapeutic indications for this compound. For example, multi-omics approaches could be used to identify biomarkers that predict patient response to treatment or to understand how the compound interacts with the gut microbiome. core.ac.ukersnet.org

Advanced Computational Modeling and Molecular Dynamics Studies